tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl N-(3-acetyl-5-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)9-5-8(13)6-14-10(9)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) |
InChI Key |
LCHVCPBMYXBQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 2-Amino-5-chloropyridine
The foundational step involves Boc protection of 2-amino-5-chloropyridine (CAS: 1072-98-6).
-
Reagents : 2-Amino-5-chloropyridine, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
-
Conditions :
-
2-Amino-5-chloropyridine (1 eq) is dissolved in anhydrous THF.
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Boc₂O (1.05 eq) and DMAP (0.1 eq) are added under nitrogen.
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The mixture is stirred at 50–60°C for 3–5 hours.
-
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-5-chloropyridine |
| Product | tert-Butyl (5-chloropyridin-2-yl)carbamate |
| Purity (HPLC) | >95% |
Directed Lithiation and Acetylation
The Boc-protected intermediate undergoes regioselective lithiation at position 3 (ortho to the carbamate), followed by acetyl group introduction.
-
Reagents : tert-Butyl (5-chloropyridin-2-yl)carbamate, n-BuLi (2.5 M in hexanes), N,N,N',N'-tetramethylethylenediamine (TMEDA), acetyl chloride.
-
Conditions :
-
The Boc-protected pyridine (1 eq) is dissolved in dry THF under nitrogen.
-
TMEDA (1.2 eq) is added, and the solution is cooled to –78°C.
-
n-BuLi (1.1 eq) is added dropwise, and the mixture is stirred for 1–2 hours.
-
Acetyl chloride (1.2 eq) is introduced, and the reaction is warmed to 0°C for 1 hour.
-
-
Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 5:1).
Key Data :
| Parameter | Value |
|---|---|
| Lithiation Base | n-BuLi/TMEDA |
| Electrophile | Acetyl chloride |
| Regioselectivity | >90% at position 3 |
| Purity (NMR) | >98% |
Alternative Route via Grignard Addition
For substrates with a carboxylic acid precursor, a Grignard-based acetylation is viable.
-
Reagents : tert-Butyl (5-chloro-3-carboxypyridin-2-yl)carbamate, methyl magnesium bromide (3.0 M in THF).
-
Conditions :
-
The carboxylic acid derivative (1 eq) is treated with LiOH·H₂O (2 eq) in THF/water (4:1).
-
After drying, the lithium salt is reacted with MeMgBr (3 eq) at –10°C for 2 hours.
-
-
Workup : Acidified with HCl, extracted with ethyl acetate, and distilled under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Intermediate | Lithium 5-chloro-2-(Boc)-pyridin-3-carboxylate |
| Reaction Time | 2 hours |
| Purity (GC) | >99% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Lithiation/Acetylation | High regioselectivity | Requires cryogenic conditions | 50–65% |
| Grignard Addition | Scalable, no cryogenic steps | Requires carboxylic acid precursor | 60–75% |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a lead candidate in drug discovery, particularly for developing antimicrobial and anticancer agents . Its unique structural properties, characterized by the presence of a tert-butyl group and a chlorinated pyridine ring, contribute to its biological activity and reactivity.
Biological Activities
Research indicates that tert-butyl (3-acetyl-5-chloropyridin-2-yl)carbamate exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that are still being elucidated.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several chemical reactions that yield the final product with high purity. Its molecular formula is C12H15ClN2O2, with a molar mass of approximately 270.71 g/mol.
Synthesis Overview
The synthesis process generally includes:
- Formation of the pyridine ring.
- Introduction of the acetyl group at the 3-position.
- Chlorination at the 5-position.
- Attachment of the tert-butyl carbamate moiety.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound, highlighting its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it activates specific apoptotic pathways, making it a promising candidate for further development in oncology.
Mechanism of Action
The mechanism of action of tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The chlorine atom in the target compound and tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate increases electrophilicity, facilitating nucleophilic aromatic substitution reactions .
- Acetyl groups (as in the target compound) enhance hydrogen-bonding interactions, which may influence crystal packing or target binding in biological systems .
Biological Applications :
- Fluorinated analogs (e.g., and ) prioritize metabolic stability and imaging applications, whereas methoxy-substituted derivatives ( and ) focus on CNS-targeted therapeutics .
- The target compound’s acetyl group may confer selectivity in kinase inhibition due to its electron-withdrawing nature, a feature absent in allyl- or methoxy-substituted analogs .
Synthetic Utility :
- Boronate-containing derivatives (e.g., ) are critical for cross-coupling reactions, whereas allyl groups () enable further functionalization via click chemistry or oxidation .
Structural and Crystallographic Insights
While direct crystallographic data for this compound are unavailable, analogous compounds exhibit predictable hydrogen-bonding patterns. For example:
- Hydrogen bonding: Carbamate groups typically act as hydrogen-bond acceptors, while hydroxyl or amine substituents (e.g., ) serve as donors, influencing crystal lattice stability .
- Software tools : Programs like Mercury () and SHELX () enable comparative analysis of molecular packing and intermolecular interactions in related structures .
Biological Activity
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The compound features a tert-butyl group attached to a pyridine ring with an acetyl group at the 3-position and a chlorine substituent at the 5-position. Its molecular formula is CHClNO, with a molar mass of approximately 270.71 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways, although specific targets remain to be fully elucidated.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it may interact with enzymes such as aspartate transcarbamoylase (ATCase), which plays a crucial role in pyrimidine biosynthesis. Inhibiting ATCase can selectively target parasitic pathways without affecting human counterparts, presenting a therapeutic avenue for conditions like malaria .
The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately influencing cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against Gram-positive and Gram-negative bacteria.
- Enzyme Activity Assays : In vitro assays revealed that this compound inhibited ATCase with an IC50 value indicating potent activity. Further studies are needed to explore its selectivity and potential off-target effects .
Data Tables
Q & A
Q. What are the standard synthetic routes for tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate, and how can reaction conditions be optimized to minimize side products?
The synthesis typically involves reacting a pyridinylamine derivative (e.g., 3-acetyl-5-chloropyridin-2-amine) with tert-butyl chloroformate under basic conditions. Triethylamine or sodium carbonate is often used to neutralize HCl byproducts . Key optimization steps include:
- Temperature control : Reactions are performed at 0–5°C to suppress competing acylation of the acetyl group.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
Q. How can the structure of this compound be validated post-synthesis?
A combination of analytical techniques is recommended:
- NMR : H and C NMR should confirm the carbamate linkage (δ ~150 ppm for carbonyl) and substituent positions on the pyridine ring.
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H] for CHClNO: calc. 271.08).
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL for refinement provides bond-length/angle data .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carbamate group in nucleophilic substitution reactions?
The carbamate’s carbonyl group acts as an electron sink, stabilizing transition states during nucleophilic attack. The tert-butyl group provides steric hindrance, directing reactivity to the pyridine’s chlorine or acetyl substituents. For example:
- Chlorine displacement : Aryl chlorides undergo Suzuki coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis, requiring anhydrous conditions and inert atmospheres .
- Acetyl reactivity : The acetyl group can undergo condensation reactions with hydrazines to form hydrazones, monitored via TLC (Rf shift) or HPLC .
Q. How do electronic effects of the 3-acetyl and 5-chloro substituents influence the compound’s spectroscopic and catalytic properties?
- IR spectroscopy : The acetyl C=O stretch (~1680 cm) and carbamate C=O (~1720 cm) show distinct bands, with chlorine’s electron-withdrawing effect downshifting the pyridine ring vibrations.
- Catalytic behavior : In cross-coupling reactions, the 5-chloro group’s electronegativity enhances oxidative addition rates in Pd-mediated reactions, while the acetyl group’s resonance effects stabilize intermediates .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in unit cell parameters or disorder modeling can arise from:
Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?
- Docking studies : Molecular docking (AutoDock Vina) into kinase targets (e.g., EGFR) predicts binding affinities. The acetyl group may form hydrogen bonds with catalytic lysine residues.
- MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories. Experimental validation via enzyme inhibition assays (IC determination) and SPR binding kinetics is critical .
Methodological Guidance
Q. How to design a kinetic study for hydrolysis of the carbamate group under varying pH conditions?
- Experimental setup : Use buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (loss of carbamate absorbance at 260 nm).
- Data analysis : Fit time-dependent concentration data to first-order kinetics () and plot pH-rate profiles to identify acid/base-catalyzed pathways .
Q. What protocols ensure reproducibility in scaled-up synthesis for multi-gram quantities?
- Process control : Use automated syringe pumps for reagent addition to maintain stoichiometry.
- In-line monitoring : ReactIR tracks carbamate formation in real time via carbonyl peak integration.
- Quality control : LC-MS purity checks (>98%) and Karl Fischer titration (<0.1% HO) prevent batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
